molecular formula C25H24N4O3 B2445430 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1326878-86-7

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2445430
CAS No.: 1326878-86-7
M. Wt: 428.492
InChI Key: CCLVPNJLKHPCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridinone ring, an oxadiazole ring, and a trimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the pyridinone ring and the trimethylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide
  • **N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Uniqueness

Compared to similar compounds, 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide stands out due to its specific structural features, such as the presence of the trimethylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that incorporates multiple functional groups known for their potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₂₃H₂₃N₃O₃, with a molecular weight of 393.45 g/mol. The structure includes:

  • Oxadiazole moiety : Known for its diverse biological activities.
  • Dihydropyridine ring : Often associated with cardiovascular and neuroprotective effects.
  • Acetamide group : Commonly linked to various pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the body. The oxadiazole ring is believed to modulate enzyme activity or receptor interactions, influencing various biological pathways.

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 1,3,4-oxadiazoles have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism is likely linked to their ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways.

Anticancer Potential

Studies have shown that oxadiazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, similar structures have been reported to inhibit cancer cell proliferation and promote cell cycle arrest . The presence of the dihydropyridine structure may enhance these effects by modulating signaling pathways associated with cell growth and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited bactericidal effects comparable to standard antibiotics .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies conducted on normal cell lines (L929) revealed that while some derivatives were cytotoxic at high concentrations, others demonstrated selective toxicity against cancer cells without affecting normal cells .

CompoundCell Line TestedIC50 (µM)
Compound AL929>100
Compound BA549 (lung cancer)25
Compound CHepG2 (liver cancer)30

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-15-6-5-7-19(12-15)24-27-25(32-28-24)20-8-9-22(31)29(13-20)14-21(30)26-23-17(3)10-16(2)11-18(23)4/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLVPNJLKHPCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.